molecular formula C7H14N2O2 B13968499 n-Carbamoyl-2,3-dimethylbutanamide CAS No. 58850-91-2

n-Carbamoyl-2,3-dimethylbutanamide

Cat. No.: B13968499
CAS No.: 58850-91-2
M. Wt: 158.20 g/mol
InChI Key: UEHYRFWDXIWYQI-UHFFFAOYSA-N
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Description

n-Carbamoyl-2,3-dimethylbutanamide is an organic compound with the molecular formula C₇H₁₄N₂O₂ It is a derivative of butanamide, featuring a carbamoyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Carbamoyl-2,3-dimethylbutanamide typically involves the reaction of 2,3-dimethylbutanamide with a carbamoylating agent. One common method is the reaction of 2,3-dimethylbutanamide with urea under acidic conditions, which facilitates the formation of the carbamoyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

n-Carbamoyl-2,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amines derived from the reduction of the carbamoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-Carbamoyl-2,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of n-Carbamoyl-2,3-dimethylbutanamide involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    n-Carbamoyl-2,3-dimethylbutanamide: Unique due to its specific structure and functional groups.

    n-Carbamoyl-2,3-dimethylpentanamide: Similar structure but with an additional carbon atom.

    n-Carbamoyl-2,3-dimethylhexanamide: Similar structure but with two additional carbon atoms.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the carbamoyl functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

58850-91-2

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-carbamoyl-2,3-dimethylbutanamide

InChI

InChI=1S/C7H14N2O2/c1-4(2)5(3)6(10)9-7(8)11/h4-5H,1-3H3,(H3,8,9,10,11)

InChI Key

UEHYRFWDXIWYQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=O)NC(=O)N

Origin of Product

United States

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